molecular formula C16H14BrN5O2 B2956173 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097888-15-6

1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2956173
CAS No.: 2097888-15-6
M. Wt: 388.225
InChI Key: CYHKIAPYWHXTFM-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine (CAS 2097888-15-6) is a synthetic small molecule with a molecular formula of C16H14BrN5O2 and a molecular weight of 388.22 g/mol. This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, a scaffold recognized in scientific literature for its diverse biological activities . The structure integrates this core with an azetidine ring and a 2-bromobenzoyl group, making it a compound of significant interest in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is a non-naturally occurring purine analog that has been extensively studied for its potential in various research areas . TP-based structures have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties . Notably, this class of compounds has shown considerable promise in anticancer research . Some TP derivatives function by inhibiting tubulin polymerization , while others, such as the closely related compound WS-716, have been developed as highly potent and specific P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer cells . Furthermore, novel triazolo[1,5-a]pyrimidine compounds have been demonstrated to induce cellular apoptosis and inhibit the epithelial-to-mesenchymal transition process in cancer cells . Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents, particularly in oncology and infectious disease research. It is also a valuable tool for studying protein-protein interactions and enzyme inhibition. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHKIAPYWHXTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the azetidine ring, which can be achieved through a ring-closing reaction under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine involves its interaction with specific molecular targets. The triazolopyrimidine ring can interact with enzymes or receptors, modulating their activity. The bromobenzoyl group may enhance binding affinity through halogen bonding, while the azetidine ring can provide additional steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives of triazolopyrimidine and azetidine/piperidine hybrids. Below is a detailed comparison based on structural features, biological targets, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Notable Properties Reference
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine Azetidine 2-Bromobenzoyl, triazolopyrimidinyloxy Inferred PDE inhibitor (structural analogy) High rigidity; moderate lipophilicity due to bromine
(5S)-1-[(3-Bromo-4-fluorophenyl)carbonyl]-3,3-difluoro-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine Piperidine 3-Bromo-4-fluorobenzoyl, triazolopyrimidinyl PDE2a inhibitor Larger ring size enhances flexibility; fluorine atoms improve metabolic stability
(3R)-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-naphthalen-2-yl-piperidine-3-carboxamide Piperidine Naphthyl-carboxamide, triazolopyrimidinyl Unknown (PDB structural data) Chiral center; aromatic stacking via naphthyl group
1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine Azetidine 2,6-Difluorobenzoyl, triazolopyrimidinyloxy Unknown Enhanced electron-withdrawing effects; reduced steric hindrance vs. bromine
3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine Alkyl chain Triazolopyrimidinyloxy, primary amine Antimicrobial (inferred) Flexible chain improves solubility; amine enables hydrogen bonding

Key Insights

Piperidine-based compounds (e.g., ) offer flexibility, which may enhance entropic gains during target binding.

Triazolopyrimidine positioning: The 7-oxy linkage in the target compound is conserved across analogs, suggesting critical hydrogen-bonding or steric roles in bioactivity.

Biological Activity Trends :

  • Piperidine-triazolopyrimidine hybrids (e.g., ) show validated PDE2a inhibition, implying the target compound may share similar mechanisms.
  • Antimicrobial activity is observed in simpler triazolopyrimidine derivatives (e.g., ), but the azetidine core’s impact on such activity remains unexplored.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for related azetidine derivatives, such as nucleophilic substitution for ether formation and acylation for benzoyl introduction (yields ~84% in analogous reactions) .

Biological Activity

1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C15H15BrN4O2\text{C}_{15}\text{H}_{15}\text{Br}\text{N}_4\text{O}_2

This molecular structure includes a bromobenzoyl group and a triazolopyrimidine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been observed to inhibit specific kinases involved in cancer cell proliferation, notably c-Met kinase. The inhibition of c-Met has been linked to reduced tumor growth and metastasis in various cancer models.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

Cell Line IC50 (µM) Mechanism
A5491.06 ± 0.16Induction of apoptosis
MCF-71.23 ± 0.18Cell cycle arrest in G0/G1 phase
HeLa2.73 ± 0.33Inhibition of c-Met kinase activity

These results indicate that the compound exhibits significant cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cells.

Apoptosis Induction

Further studies demonstrated that treatment with this compound leads to apoptosis in A549 cells. The acridine orange staining method revealed characteristic apoptotic features such as chromatin condensation and cell shrinkage after treatment with 0.50 µM concentration for 8 hours.

Structure-Activity Relationship (SAR)

The introduction of the 5-methyl group on the triazole ring appears to enhance the compound's potency against c-Met kinase and improve its overall cytotoxicity. This finding is crucial for guiding future modifications aimed at optimizing therapeutic efficacy.

Case Studies

Several studies have explored similar compounds with triazolo-pyrimidine structures, highlighting their potential as anticancer agents:

  • Triazolo-Pyridazine Derivatives : A study reported that certain derivatives exhibited significant inhibitory effects on c-Met kinase and showed promising cytotoxicity against multiple cancer cell lines .
  • Triazolo-Pyrimidine Synthesis : Research into related triazolo-pyrimidine derivatives demonstrated their ability to induce apoptosis and inhibit cell proliferation effectively .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construct the [1,2,4]triazolo[1,5-a]pyrimidine core via oxidative cyclization of amidine precursors using oxidants like MnO₂ or PIFA (PhI(OCOCF₃)₂) .
  • Step 2 : Introduce the 5-methyl group via regioselective alkylation or substitution reactions under controlled pH (e.g., ammonium acetate buffer, pH 6.5) .
  • Step 3 : Couple the azetidine moiety via nucleophilic substitution or Mitsunobu reaction, using the bromobenzoyl group as a leaving group .
    Key variables : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) critically influence yield and purity.

Q. How is the molecular structure of this compound validated in academic research?

Structural characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromobenzoyl integration at δ 7.2–8.0 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ peak at m/z ~470–480) .
  • X-ray crystallography : Resolves stereochemistry of the azetidine ring and triazolopyrimidine orientation .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities (<1% threshold) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
  • Light sensitivity tests : UV-Vis spectroscopy monitors photodegradation under accelerated conditions (e.g., 48-hour exposure to 365 nm light) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during azetidine coupling?

  • DoE (Design of Experiments) : Screen parameters like solvent (polar aprotic vs. ethers), base (K₂CO₃ vs. Et₃N), and stoichiometry (1.2–2.0 eq. of azetidine). Use LC-MS to track intermediates .
  • Mechanistic studies : Probe the role of the bromine atom as a directing group in coupling reactions via DFT calculations (e.g., Gibbs free energy of transition states) .
  • Contradictions : Some studies report azetidine ring-opening under acidic conditions; thus, pH-controlled environments (pH 6.5–7.5) are essential .

Q. What strategies address low aqueous solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) or cyclodextrin-based solubilization .
  • Prodrug derivatization : Introduce phosphate or PEG groups at the azetidine oxygen to enhance hydrophilicity .
  • Nanoformulation : Encapsulate the compound in liposomes (size: 100–200 nm, PDI <0.2) for controlled release in cellular uptake studies .

Q. How do electronic effects of the 2-bromobenzoyl group influence reactivity in cross-coupling reactions?

  • Hammett analysis : The electron-withdrawing bromine group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (σₚ value ~0.23) .
  • Competitive experiments : Compare reaction rates with chloro or nitro analogs to quantify electronic contributions .
  • Contradictions : While bromine enhances electrophilicity, steric hindrance may reduce yields in bulky substrates (e.g., Suzuki couplings with aryl boronic esters) .

Q. What computational tools predict the compound’s binding affinity for kinase targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with hinge regions (e.g., Glu81 in CDK2) .
  • QSAR models : Correlate substituent electronegativity (e.g., bromine vs. methyl) with IC₅₀ values from enzymatic assays .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic readouts .
  • Structural analogs : Synthesize and test derivatives lacking the triazolo-pyrimidine moiety to isolate contributions of specific functional groups .

Q. What methodologies assess the compound’s metabolic stability in preclinical models?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS (t₁/₂ <30 mins suggests rapid metabolism) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
  • Stable isotope labeling : Use ¹³C-labeled analogs to track metabolic pathways in hepatocyte cultures .

Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for this compound?

  • Core modifications : Synthesize analogs with pyrazolo[1,5-a]pyrimidine or thieno[2,3-b]pyridine cores to evaluate scaffold-specific effects .
  • Substituent scanning : Systematically vary the azetidine’s oxygen substituent (e.g., ethers, amines) and the benzoyl halogen (Br vs. Cl) .
  • Data integration : Use cheminformatics tools (e.g., KNIME) to cluster bioactivity data and identify critical pharmacophores .

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